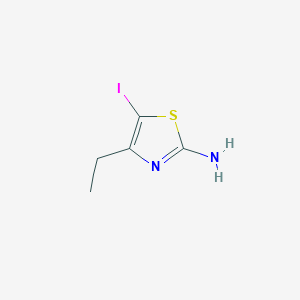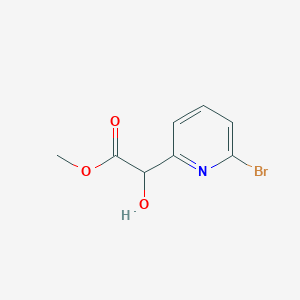![molecular formula C12H15N5O4 B8354793 methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate](/img/structure/B8354793.png)
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate
Overview
Description
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with an isobutyrylamino group and a methyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the isobutyrylamino group and the methyl ester functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted purine derivatives.
Scientific Research Applications
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate include other purine derivatives with different substituents, such as:
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid ethyl ester
- 2-(Isobutyrylamino)-6(1H)-oxo-9H-purine-9-acetic acid propyl ester
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N5O4 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
methyl 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(2)10(19)15-12-14-9-8(11(20)16-12)13-5-17(9)4-7(18)21-3/h5-6H,4H2,1-3H3,(H2,14,15,16,19,20) |
InChI Key |
UNIYEIUPJYEKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
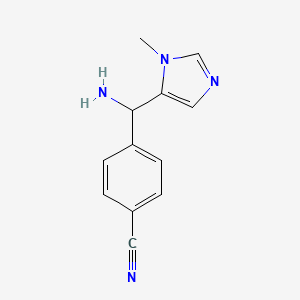
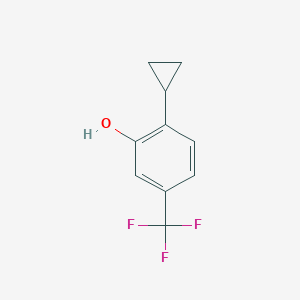

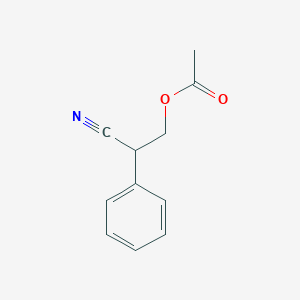

![2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B8354745.png)

![1-[2-[1-(2,6-Dichlorophenyl)ethylamino]phenyl]ethanone](/img/structure/B8354764.png)
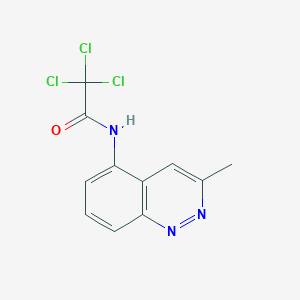

![2-[(3-Aminopropyl)aminomethyl]benzimidazole](/img/structure/B8354779.png)
